ethyl 2-(6-oxo-3H-pyridazin-3-yl)acetate
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 2-(6-oxo-3H-pyridazin-3-yl)acetate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-6-3-4-7(11)10-9-6/h3-4,6H,2,5H2,1H3 |
InChI Key |
UUQNFDSDLJQSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C=CC(=O)N=N1 |
Origin of Product |
United States |
Preparation Methods
Pyridazine Ring Formation
Starting materials : Diethyl oxalate or dimethyl 2-methylenebutanedioate reacts with hydrazine hydrate under reflux conditions.
Oxidation to Aromatic Pyridazinone
The dihydropyridazine intermediate undergoes dehydrogenation to form the aromatic 6-oxo-pyridazine core:
Esterification of the Carboxylic Acid Moiety
The acetic acid side chain is introduced via alkylation or esterification:
- Alkylation : Ethyl bromoacetate reacts with 6-hydroxypyridazin-3(2H)-one in dry acetone with K₂CO₃, refluxed for 24 hours (72–79% yield).
- Direct esterification : Ethanol and sulfuric acid catalyze esterification of 2-(6-oxopyridazin-3-yl)acetic acid.
Knoevenagel Condensation Followed by Cyclization
This method leverages Knoevenagel adducts to construct the pyridazine ring:
Synthesis of 3-Substituted Pyridazinones
Procedure :
- 3-(4-Methoxybenzylidene)-4-oxopentanoic acid reacts with hydrazine hydrate in ethanol under reflux.
- The resultant pyridazinone is alkylated with ethyl bromoacetate in dimethylformamide (DMF) with K₂CO₃ (24 hours, room temperature).
Key data :
Suzuki-Miyaura Coupling for Functionalized Derivatives
Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the pyridazine C-6 position:
Reaction Protocol
- Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.
- Conditions : Boronic acid (1.2 equiv.), K₂CO₃ (3 equiv.), dioxane/water (3:1), 90°C for 18 hours.
Example :
Hydrolysis-Esterification Tandem Approach
A two-step process optimizes yield and purity:
Hydrolysis of Methyl Esters
Esterification with Ethanol
- Conditions : H₂SO₄ catalyst, reflux for 8 hours.
- Yield : 82%.
Comparative Analysis of Methods
Critical Reaction Parameters
Temperature Control
Solvent Optimization
- Polar aprotic solvents (DMF, DMSO) : Enhance alkylation rates.
- Ethereal solvents (THF, dioxane) : Improve coupling efficiency in Suzuki reactions.
Spectroscopic Validation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 1,6-dihydro-6-oxo moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as an antimicrobial and anticancer agent.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry:
- Used in the synthesis of agrochemicals and pharmaceuticals.
- Employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyridazineacetic acid, 1,6-dihydro-6-oxo, ethyl ester involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of ethyl 2-(6-oxo-3H-pyridazin-3-yl)acetate and its structural analogs:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Physicochemical and Crystallographic Differences
- Crystal Packing : The parent compound’s analogs with bulky substituents (e.g., benzyl or styryl groups) exhibit stronger π-π interactions (3.8–4.0 Å interplanar distances) compared to the parent compound (4.2 Å) .
- Hydrogen Bonding: Compounds with polar substituents (e.g., -SO₂ or -Cl) form additional C–H⋯O bonds, increasing melting points by 20–30°C compared to nonpolar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
